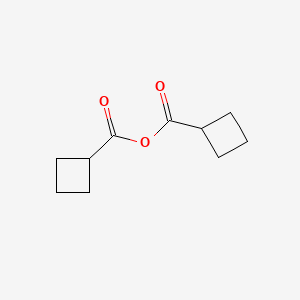

Cyclobutanecarboxlic acid anhydride

描述

Historical Development of Cyclobutane (B1203170) Anhydride (B1165640) Chemistry

Early Syntheses and Methodological Challenges (e.g., Markownikoff, Perkin, Haworth, Simonsen)

The late 19th and early 20th centuries saw pioneering efforts in the synthesis of cyclic compounds. The construction of the cyclobutane ring, in particular, was a formidable challenge due to the considerable angle and torsional strain inherent to a four-membered carbocycle.

Early attempts, such as the presumed synthesis of 1,3-cyclobutanedicarboxylic acid by Vladimir Markownikoff and A. Krestownikoff, highlighted the difficulties in confirming the structure of these novel compounds with the analytical techniques of the era. A landmark achievement in this area was the development of the Perkin alicyclic synthesis by William Henry Perkin Jr. This method, involving the condensation of diethyl malonate with trimethylene bromide in the presence of sodium ethoxide, provided a reliable route to 1,1-cyclobutanedicarboxylic acid. orgsyn.org This dicarboxylic acid is a crucial precursor, as it can be readily decarboxylated by heating to yield cyclobutanecarboxylic acid, the parent acid of the anhydride. orgsyn.orgchemicalbook.comwikipedia.org

These foundational syntheses were part of a broader scientific endeavor by chemists like Sir Norman Haworth and Sir John Simonsen, who were instrumental in advancing the chemistry of cyclic compounds and natural products, laying the groundwork for more complex synthetic strategies. The primary challenge remained the creation of the strained four-membered ring, a feat that required overcoming the ring strain that makes these molecules significantly less stable than their five- and six-membered counterparts. baranlab.org

Evolution of Synthetic Strategies for Cyclobutane Derivatives

Building on the classical condensation methods, the 20th and 21st centuries have witnessed a dramatic evolution in the strategies for synthesizing cyclobutane derivatives. These modern methods offer greater efficiency, control, and access to a wider variety of substituted cyclobutanes.

Key synthetic strategies that have emerged include:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are among the most powerful and widely used methods for constructing cyclobutane rings. libretexts.org This approach involves the reaction of two alkene components, one of which is excited by light, to form the four-membered ring directly. chemistrysteps.com

Ring Expansions: The ring expansion of readily available cyclopropylmethanols and other cyclopropane (B1198618) derivatives provides another versatile entry into the cyclobutane system. libretexts.org

C-H Functionalization: More recently, C-H functionalization logic has been applied to the synthesis of complex cyclobutanes. libretexts.org This strategy involves the selective activation and transformation of carbon-hydrogen bonds on a pre-existing cyclobutane core, allowing for late-stage modifications.

Alternative Routes: To overcome the limitations of traditional methods for highly substituted or complex targets, innovative strategies that bypass direct cycloaddition have been developed, enabling the precise and efficient assembly of intricate cyclobutane-containing molecules. libretexts.org

These evolving strategies have transformed cyclobutane derivatives from chemical curiosities into readily accessible and highly useful building blocks for a range of applications.

Theoretical Significance of the Cyclobutane Anhydride Moiety in Modern Synthesis

The utility of cyclobutanecarboxylic acid anhydride in synthesis is not merely as a carrier of the cyclobutane motif, but is deeply rooted in the electronic and conformational properties of the strained ring system.

Strain-Induced Reactivity and Stability Considerations in Cyclic Anhydrides

The cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol. youtube.com This strain arises from two main factors:

Angle Strain: The internal C-C-C bond angles in cyclobutane are compressed to approximately 88°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This compression increases the molecule's potential energy. baranlab.orgnih.gov

Torsional Strain: If the ring were perfectly planar, the hydrogen atoms on adjacent carbons would be fully eclipsed. To alleviate this, the ring puckers, but substantial torsional strain remains. nih.gov

This inherent strain is a critical factor in the reactivity of cyclobutanecarboxylic acid anhydride. The anhydride group itself is an effective leaving group (a carboxylate anion), and its departure is facilitated by the release of strain in certain reaction pathways. The fusion of the strained cyclobutane ring to the cyclic anhydride functional group creates a balance between stability and reactivity. georganics.sk This strain enhances the electrophilicity of the anhydride's carbonyl carbons, making them more susceptible to nucleophilic attack compared to less strained acyclic anhydrides. While all acid anhydrides are thermodynamically unstable in water, the kinetics of hydrolysis can be influenced by such structural features. nih.govgeorganics.sknih.gov

Conformational Aspects Influencing Reactivity Profiles

The cyclobutane ring is not a flat square. It adopts a puckered or "butterfly" conformation to reduce the torsional strain that would be present in a planar arrangement. baranlab.org In this conformation, one carbon atom is bent out of the plane formed by the other three, with a dihedral angle of about 25°. nih.gov

This non-planar, three-dimensional structure has profound implications for the molecule's reactivity. The puckered conformation creates distinct axial and equatorial positions for substituents, influencing the stereochemical outcome of reactions. The approach of a nucleophile to one of the anhydride's carbonyl groups can be sterically hindered or directed by the conformation of the attached cyclobutane ring. A comprehensive conformational analysis, often combining experimental techniques like NMR with computational methods, is crucial for predicting and understanding the reactivity and stereoselectivity of reactions involving cyclobutane derivatives.

Role as a Key Intermediate in Complex Molecule Construction

Due to their unique structural and reactive properties, cyclobutane derivatives, including cyclobutanecarboxylic acid and its anhydride, are valuable intermediates in the synthesis of complex molecules. The anhydride serves as a potent acylating agent, enabling the introduction of the cyclobutanecarboxylate (B8599542) moiety onto other molecules.

Strained carbocyclic molecules like cyclobutanes have emerged as highly useful synthetic tools. libretexts.org Their inherent ring strain can be strategically harnessed for selective transformations, including ring-opening and ring-enlargement reactions, providing pathways to complex acyclic and larger ring systems. libretexts.org Furthermore, the cyclobutane ring itself is a key structural motif in numerous biologically active compounds and approved drugs, such as the antiviral agent Boceprevir and the analgesics Butorphanol and Nalbuphine. Cyclobutanecarboxylic acid is a principal reagent for preparing the monosubstituted cyclobutane derivatives needed for these syntheses, and its anhydride represents an activated form for carrying out these transformations efficiently. wikipedia.org

Data Tables

Table 1: Properties of Cyclobutanecarboxylic Anhydride

| Property | Value |

|---|---|

| IUPAC Name | cyclobutanecarbonyl cyclobutanecarboxylate |

| Molecular Formula | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 25774-35-0 |

| Computed Properties | Data from |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| Cyclobutanecarboxylic Acid Anhydride | C₁₀H₁₄O₃ |

| Cyclobutanecarboxylic Acid | C₅H₈O₂ |

| 1,1-Cyclobutanedicarboxylic Acid | C₆H₈O₄ |

| 1,3-Cyclobutanedicarboxylic Acid | C₆H₈O₄ |

| Diethyl Malonate | C₇H₁₂O₄ |

| Trimethylene Bromide (1,3-Dibromopropane) | C₃H₆Br₂ |

| Boceprevir | C₂₇H₄₅N₅O₅ |

| Butorphanol | C₂₁H₂₉NO₂ |

Structure

3D Structure

属性

IUPAC Name |

cyclobutanecarbonyl cyclobutanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9(7-3-1-4-7)13-10(12)8-5-2-6-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDCKPBXRSRJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)OC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298741 | |

| Record name | Cyclobutanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25774-35-0 | |

| Record name | Cyclobutanecarboxylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutanecarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanecarbonyl cyclobutanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclobutanecarboxylic Acid Anhydride and Its Analogues

Classical Dehydration Approaches to Anhydride (B1165640) Formation

Traditional methods for the formation of carboxylic acid anhydrides primarily rely on the removal of a water molecule from one or two carboxylic acid molecules. These approaches are well-established and widely used for their simplicity and effectiveness.

Dehydration of Cyclobutanecarboxylic Acids with Acetic Anhydride or Other Dehydrating Agents

The direct dehydration of cyclobutanedicarboxylic acids is a common route to the corresponding cyclic anhydrides. Acetic anhydride is a frequently employed dehydrating agent in this transformation. wikipedia.orgsciencemadness.org The reaction involves heating the dicarboxylic acid with acetic anhydride, which serves both as a reagent and sometimes as a solvent. wikipedia.org This process is an equilibrium reaction that is driven forward by the removal of the lower-boiling acetic acid byproduct. sciencemadness.org

Other potent dehydrating agents, such as phosphorus pentoxide (P₂O₅), can also be utilized to effect the cyclization of dicarboxylic acids to their anhydrides. crunchchemistry.co.uk For dicarboxylic acids where the carboxyl groups are positioned appropriately on the cyclobutane (B1203170) ring, such as in cis-1,2-cyclobutanedicarboxylic acid, intramolecular dehydration readily occurs upon heating to form the cyclic anhydride. pressbooks.pub A patent describes the preparation of cis-1,2-cyclobutanedicarboxylic anhydride by heating the corresponding diacid in an inert solvent. google.com

An electrochemical approach for the intramolecular dehydration of dicarboxylic acids to their cyclic anhydrides has also been reported. nih.govresearchgate.net This method offers a reagent-free alternative under mild conditions, avoiding the need for conventional dehydrating agents. nih.gov

Reaction with Acid Chlorides and Carboxylate Salts for Mixed Anhydrides

The reaction between an acyl chloride and a carboxylate salt is a versatile method for preparing both symmetrical and mixed (unsymmetrical) anhydrides. pressbooks.pubmasterorganicchemistry.com This nucleophilic acyl substitution reaction is highly efficient due to the high reactivity of acyl chlorides. crunchchemistry.co.ukpressbooks.pub To synthesize a mixed anhydride, a cyclobutanecarbonyl chloride can be reacted with a different carboxylate salt, or conversely, a cyclobutanecarboxylate (B8599542) salt can be reacted with a different acyl chloride. wikipedia.org

The general mechanism involves the nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion. crunchchemistry.co.uk This method is particularly useful for creating mixed anhydrides where direct dehydration of two different carboxylic acids would lead to a mixture of products. wikipedia.org The use of a weak base, such as pyridine, is sometimes employed to neutralize the hydrogen chloride byproduct when reacting an acyl chloride with a carboxylic acid directly. pressbooks.publibretexts.org

| Reactant 1 | Reactant 2 | Product Type |

| Cyclobutanecarboxylic acid | Acetic anhydride | Symmetrical Anhydride |

| cis-1,2-Cyclobutanedicarboxylic acid | Heat | Cyclic Anhydride |

| Cyclobutanecarbonyl chloride | Carboxylate salt | Mixed or Symmetrical Anhydride |

Contemporary and Catalytic Synthesis Routes

Modern synthetic chemistry has introduced a variety of sophisticated methods for constructing the cyclobutane ring and its derivatives, which can then be converted to the desired anhydrides. These contemporary routes often offer improved efficiency, selectivity, and access to complex molecular architectures.

Transition Metal-Catalyzed Syntheses (e.g., Palladium-Catalyzed C-H Functionalization)

Transition metal catalysis has emerged as a powerful tool for the construction of cyclobutane rings. acs.org Palladium-catalyzed C-H functionalization, in particular, has been a subject of intense research, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govsnnu.edu.cnsemanticscholar.org This strategy can be employed to construct substituted cyclobutane precursors. For instance, palladium catalysts can direct the acylation of aromatic C-H bonds using carboxylic acids in the presence of an activating agent like trifluoroacetic anhydride. While not a direct synthesis of the anhydride, this methodology provides access to functionalized cyclobutanes that can be further elaborated.

Rhodium(III)-catalyzed reactions have also been developed for synthesizing substituted cyclobutanes through a novel pathway involving the reaction of 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org Other transition metals, such as copper, have been used to catalyze radical cascade reactions of simple cyclobutanes to synthesize highly functionalized cyclobutene (B1205218) derivatives. These advanced catalytic methods provide entry into complex cyclobutane scaffolds that are precursors to novel anhydride analogues.

Photochemical Cycloaddition Strategies (e.g., [2+2] Photocycloadditions of Maleic Anhydride)

Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. baranlab.orgtum.de This reaction involves the union of two olefinic components under photochemical conditions to form a cyclobutane ring. tum.de The [2+2] photocycloaddition of maleic anhydride with various alkenes is a well-established method for producing cyclobutane-fused anhydride systems directly. semanticscholar.orgresearchgate.net These reactions can be sensitized by compounds like acetophenone (B1666503) or benzophenone (B1666685) to facilitate the formation of the necessary triplet state. baranlab.orgresearchgate.net

This strategy has been utilized to create a variety of 1,2,3-trifunctionalized cyclobutanes with controlled stereochemistry. semanticscholar.org The versatility of this approach allows for the synthesis of diverse cyclobutane structures by varying the alkene partner. nih.gov Both intermolecular and intramolecular versions of the [2+2] photocycloaddition are effective, providing access to a wide range of complex cyclobutane-containing molecules. semanticscholar.orgnih.gov

| Method | Key Features | Resulting Structure |

| Pd-catalyzed C-H Functionalization | Direct C-H bond conversion | Functionalized cyclobutane precursor |

| [2+2] Photocycloaddition | Light-induced reaction of two alkenes | Cyclobutane ring, often with anhydride fused |

Synthesis from Biomass-Derived Precursors (e.g., Furfural (B47365) and Malonic Acid)

The use of renewable biomass as a feedstock for chemical synthesis is a growing area of green chemistry. Furfural, which can be obtained from agricultural waste like corncobs, serves as a valuable bio-based starting material. und.edu Research has shown that furfural can be reacted with malonic acid to synthesize 3-(2-furyl)acrylic acid. und.edu This photoreactive building block can then undergo [2+2] photocycloaddition reactions to form polycyclobutane materials. und.edu

Specifically, the photodimerization of biomass-derived compounds like trans-cinnamic acid can produce cyclobutane dicarboxylic acids, such as α-truxillic acid. und.edu These diacids are direct precursors to the corresponding cyclobutane-containing anhydrides. researchgate.net This approach provides a sustainable pathway to cyclobutane structures, leveraging readily available and renewable resources to create valuable chemical intermediates. und.edu

Highly Efficient Coupling Reactions (e.g., Triphenylphosphine (B44618) Oxide/Oxaloyl Chloride Systems)

The synthesis of carboxylic anhydrides from their corresponding acids is a fundamental transformation in organic chemistry. Among the various methods, systems utilizing triphenylphosphine oxide (TPPO) and oxaloyl chloride have emerged as a particularly mild and efficient option for preparing a range of symmetric and cyclic anhydrides. nih.govnih.gov This method operates under neutral conditions at room temperature, offering high yields in a relatively short time. nih.govresearchgate.net

The reaction mechanism is predicated on the formation of a highly reactive intermediate, dichlorotriphenylphosphorane (B105816) (Ph3PCl2), from the interaction of TPPO and oxaloyl chloride. nih.govresearcher.life This intermediate effectively activates the carboxylic acid, facilitating the subsequent coupling to form the anhydride. nih.gov The efficiency of this system avoids the harsh conditions, high costs, or toxic reagents associated with other methods like those using thionyl chloride or phosphorus pentoxide. researchgate.netacs.org

To optimize this reaction, studies have shown that using approximately 1 equivalent of TPPO and 1.3 equivalents of oxaloyl chloride in a solvent like acetonitrile (B52724) for one hour provides excellent yields. nih.govacs.org The process is not only efficient but also benefits from the potential to recycle the TPPO byproduct, addressing concerns of atom economy and waste. researchgate.net

Table 1: Optimized Conditions for Anhydride Synthesis using TPPO/(COCl)2 System nih.gov

| Parameter | Condition |

|---|---|

| Coupling Reagents | Triphenylphosphine oxide (TPPO) and Oxaloyl chloride ((COCl)2) |

| Stoichiometry | 1 equiv. TPPO, 1.3 equiv. (COCl)2 |

| Solvent | Acetonitrile (CH3CN) |

| Temperature | Room Temperature |

| Reaction Time | 1 hour |

| Yield | High (e.g., 93% for 4-methylbenzoic anhydride) |

Stereoselective and Regioselective Synthetic Approaches

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for cyclic systems like cyclobutanes where the spatial arrangement of substituents dictates the molecule's properties and function. researchgate.net Various strategies have been developed to synthesize stereochemically defined cyclobutane derivatives that can serve as precursors to or be directly converted into cyclobutanecarboxylic acid anhydrides.

The enantioselective desymmetrization of prochiral or meso-anhydrides is a powerful strategy for accessing chiral molecules. brandeis.edu This technique involves the selective reaction of one of the two enantiotopic carbonyl groups of a meso-anhydride, such as cis-1,2-cyclobutanedicarboxylic anhydride, with a nucleophile in the presence of a chiral catalyst. The result is a ring-opened product, typically a hemiester, with high enantiomeric purity. brandeis.edu

Modified cinchona alkaloids have been identified as highly effective catalysts for this transformation, particularly in the alcoholysis of various cyclic anhydrides. brandeis.edu While direct studies on cyclobutane systems are specific, exceptionally high enantioselectivity has been reported for the ring opening of analogous strained systems like cis-cyclopentane-1,2-dicarboxylic acid anhydride (95% ee) and cis-cyclohexane-1,2-dicarboxylic acid anhydride (97% ee). brandeis.edu These results demonstrate the significant potential of this catalytic approach for producing chiral cyclobutane-containing building blocks from symmetrical anhydride precursors. brandeis.edu Another novel method involves the desymmetrization of meso-anhydrides into chiral lactones through iridium-catalyzed asymmetric hydrogenation, achieving excellent enantioselectivity at high temperatures. nih.gov

The stereochemistry of a cyclobutanecarboxylic acid anhydride is often established during the synthesis of the cyclobutane ring itself. A variety of methods are available for the regio- and stereoselective synthesis of substituted four-membered rings. researchgate.net The [2+2] cycloaddition reaction is one of the most common and efficient routes to cyclobutane derivatives, with photochemical methods being particularly prominent. nih.govharvard.edu

By carefully selecting chiral auxiliaries, reagents, or catalysts, these cycloaddition reactions can be guided to produce specific diastereomers. harvard.edu For instance, the activation of C2-symmetric chiral pyrrolidine (B122466) amides with triflic anhydride can form keteniminium salts that undergo thermal [2+2] cycloadditions with excellent stereoselectivity. harvard.edu More recent protocols, such as the tandem esterification and homointermolecular [2+2] cycloaddition of 1,4-diyn-3-ols with anhydrides, also provide access to fully substituted cyclobutane derivatives with high regio- and stereoselectivity under mild conditions. acs.org These methods allow for the construction of the cyclobutane core with the desired relative stereochemistry, which can then be carried forward to the target anhydride.

Preserving the stereochemistry of the cyclobutane ring during the final anhydride formation is crucial. The synthesis of cis-1,2-cyclobutanedicarboxylic anhydride often starts from precursors like cis- or trans-1,2-dicyanocyclobutane. google.comgoogle.com A notable process involves reacting the dicyanide with sulfuric acid monohydrate to form an adduct. google.com This method is advantageous because it proceeds without isomerization, meaning the stereochemistry of the starting dicyanide dictates the stereochemistry of the resulting diacid. google.com

Specifically, starting with cis-cyclobutane-1,2-dicyanide and forming the sulfuric acid monohydrate adduct, followed by hydrolysis, yields cis-cyclobutane-1,2-dicarboxylic acid. google.com In a related process, the adduct of trans-1,2-dicyanocyclobutane can be hydrolyzed in the presence of an inert solvent and a stoichiometric amount of water at elevated temperatures (150-175 °C) to directly yield the cis-1,2-cyclobutanedicarboxylic anhydride. google.com The resulting dicarboxylic acid can then be dehydrated to the anhydride using standard reagents like acetyl chloride, with the cis configuration being maintained throughout the process. google.com

Preparation of Functionalized Cyclobutanecarboxylic Anhydrides and Related Precursors

The synthesis of cyclobutanecarboxylic anhydrides can be adapted to produce specific isomers and to incorporate various functional groups, leading to derivatives with tailored properties for applications in materials science and as synthetic intermediates.

The synthesis of specific isomers, such as cis-1,2-cyclobutanedicarboxylic anhydride, is well-documented. This compound can be prepared by reacting the sulfuric acid or phosphoric acid monohydrate adduct of a 1,2-dicyanocyclobutane with a nearly equimolar amount of water. google.com The reaction is typically heated in an inert solvent. This process is versatile, allowing for substituents such as lower alkyl groups or halogens on the cyclobutane ring. google.com

Furthermore, research into bio-based materials has led to the synthesis of novel functionalized cyclobutane-containing anhydrides. researchgate.net An example is the synthesis of rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2), which is derived from biomass chemicals like furfural and malonic acid. This diacid can be converted into its corresponding anhydride. Such compounds exhibit a unique balance of stability and reactivity due to the ring strain from the fused cyclobutane and anhydride rings, making them interesting building blocks for new materials. researchgate.net

Halogenation and Subsequent Functionalization of Cyclobutanecarboxylic Acid Systems

The introduction of halogen atoms to the cyclobutane ring is a critical step for further chemical modifications. Free-radical halogenation offers a direct method for this transformation. One established procedure involves the chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride with benzoyl peroxide as a radical initiator. orgsyn.org This reaction proceeds via heating at reflux, followed by decarboxylation at high temperatures to yield a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid. orgsyn.org While effective, this method requires careful control, as increasing the amount of sulfuryl chloride can lead to dichlorinated impurities that are difficult to separate from the desired product. orgsyn.org

Another significant strategy is decarboxylative halogenation, which converts carboxylic acids into organic halides. acs.org This approach involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group and trapping the resulting intermediate with a halogen source. acs.org For instance, cyclobutyl bromide can be prepared from silver cyclobutanecarboxylate and bromine via the Hunsdiecker method. acs.org Similarly, cyclobutyl chloride has been synthesized on a large scale through the decarboxylation-chlorination of cyclobutanecarboxylic acid using lead tetraacetate and lithium chloride. acs.org

These halogenated cyclobutanecarboxylic acids serve as versatile intermediates for subsequent functionalization. For example, 3-chlorocyclobutanecarboxylic acid is a precursor for the synthesis of 1-bromo-3-chlorocyclobutane, demonstrating a pathway for further derivatization. orgsyn.org

| Method | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|

| Free-Radical Chlorination / Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Sulfuryl chloride, Benzoyl peroxide | cis- and trans-3-Chlorocyclobutanecarboxylic acid | 40-49% orgsyn.org |

| Hunsdiecker Reaction | Silver cyclobutanecarboxylate | Bromine | Cyclobutyl bromide | Data not specified acs.org |

| Decarboxylative Chlorination | Cyclobutanecarboxylic acid | Pb(OAc)4, LiCl | Cyclobutyl chloride | 65% acs.org |

Synthesis of Oxo-Substituted Cyclobutanecarboxylic Acid Precursors

Oxo-substituted cyclobutanecarboxylic acids are vital intermediates in the synthesis of various pharmaceutical compounds. google.com Several synthetic routes have been developed to produce these precursors, most notably 3-oxocyclobutanecarboxylic acid.

One common method involves the hydrolysis of protected cyclobutane derivatives. For example, the hydrolysis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with hydrochloric acid under reflux yields 3-oxocyclobutanecarboxylic acid in high purity after crystallization. thieme-connect.de A similar approach starts with 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester, which is heated in hydrochloric acid to produce the target compound. guidechem.com

A multi-step synthesis beginning from more basic starting materials has also been reported. This pathway uses acetone, bromine, and malononitrile (B47326) as raw materials. google.com The process involves three reaction steps, utilizing sodium iodide as an activating agent and tetrabutylammonium (B224687) bromide as a phase transfer catalyst to ultimately obtain 3-oxocyclobutanecarboxylic acid. google.com Another variation of this approach involves the reflux of 3,3-dicyano cyclobutanone (B123998) in aqueous hydrochloric acid, which also yields the desired product after purification. google.com

A further synthetic strategy begins with the reaction of diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane in the presence of potassium tert-butoxide. google.com The resulting intermediate is then subjected to acidic hydrolysis with concentrated hydrochloric acid, followed by extraction and recrystallization to afford pure 3-oxocyclobutanecarboxylic acid. google.com

| Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% HCl, reflux for 60h | 97% | thieme-connect.de |

| 3,3-dicyano cyclobutanone | 6M HCl, reflux for 24h | 92% | google.com |

| Diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane | 1) Potassium tert-butoxide, DMF; 2) Concentrated HCl, heat | ~16% (based on provided weights) | google.com |

| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | 6N HCl, heat at 155-160°C | 118% (crude) | guidechem.com |

Chemical Reactivity and Transformation Mechanisms of Cyclobutanecarboxylic Acid Anhydride

Reduction Chemistry

Cyclobutanecarboxylic acid anhydride (B1165640) can be reduced to form primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the anhydride. libretexts.orgyoutube.com The reaction proceeds by a nucleophilic acyl substitution where a hydride ion (H⁻) from the reducing agent attacks a carbonyl carbon. This initially forms an aldehyde, which is then further and rapidly reduced to the corresponding primary alcohol. youtube.com Therefore, two of the four hydride equivalents from LiAlH₄ are consumed for each carbonyl group that is reduced.

Selective reduction of one of the carboxylic acid functionalities in a mixed anhydride to an alcohol can be achieved using borohydride (B1222165) exchange resin–nickel acetate (B1210297) under mild conditions. rsc.org

Selective Reduction to Aldehydes using Controlled Reducing Agents

The selective reduction of acid anhydrides to aldehydes requires the use of mild reducing agents that can prevent over-reduction to the corresponding primary alcohol. While specific studies on cyclobutanecarboxylic acid anhydride are not extensively detailed, the principles governing the reduction of acid anhydrides are well-established and applicable. Reagents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) are effective for this transformation. libretexts.orgyoutube.com These reagents are less reactive than lithium aluminum hydride (LiAlH₄) due to the steric hindrance and electronic effects of the tert-butoxy (B1229062) groups. libretexts.org

The reaction proceeds via a nucleophilic acyl substitution where a hydride ion attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of the carboxylate leaving group to form an intermediate aldehyde. At low temperatures, typically -78 °C, the aldehyde can be isolated in good yield as it reacts much slower with the bulky reducing agent than the parent anhydride. youtube.com Another common reagent for this purpose is diisobutylaluminum hydride (DIBAL-H). libretexts.org

Catalytic methods involving hydrosilylation have also emerged as a powerful tool for the selective reduction of carboxylic acids and their derivatives to aldehydes. rsc.orgnih.gov For instance, catalysts based on B(C₆F₅)₃ have been shown to efficiently catalyze the hydrosilylation of carboxylic acids to disilyl acetals, which can then be hydrolyzed to aldehydes. nih.gov Similarly, photoredox catalysis provides a mild and selective pathway for this reduction. rsc.org

Table 1: Controlled Reducing Agents for the Selective Reduction of Acid Anhydrides to Aldehydes

| Reducing Agent | Key Features |

| Lithium tri-tert-butoxyaluminum hydride | A bulky and less reactive hydride donor compared to LiAlH₄, allowing for the reaction to stop at the aldehyde stage at low temperatures. libretexts.orgyoutube.com |

| Diisobutylaluminum hydride (DIBAL-H) | Another sterically hindered hydride reagent used for the partial reduction of esters and acid anhydrides to aldehydes. libretexts.org |

| Catalytic Hydrosilylation (e.g., with B(C₆F₅)₃) | A catalytic method that converts carboxylic acids to silyl (B83357) acetals, which are then hydrolyzed to aldehydes, offering high selectivity. nih.gov |

Complete Reduction to Primary Alcohols

The complete reduction of cyclobutanecarboxylic acid anhydride to its corresponding primary alcohol, cyclobutylmethanol, can be readily achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. libretexts.orgmasterorganicchemistry.comlibretexts.orgvaia.com Unlike the controlled reduction to aldehydes, this reaction is typically carried out in excess LiAlH₄ and at higher temperatures to ensure the full reduction of the anhydride.

The mechanism involves the initial reduction of the anhydride to an intermediate aldehyde and a carboxylate salt. masterorganicchemistry.com The aldehyde is then immediately reduced further by LiAlH₄ to the primary alcohol. masterorganicchemistry.comlibretexts.org The carboxylate salt is also reduced to the primary alcohol. Due to the high reactivity of LiAlH₄, it reduces a wide range of carboxylic acid derivatives, including acids, esters, and anhydrides, to primary alcohols. libretexts.orgvaia.com Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids or their anhydrides. libretexts.orgkhanacademy.org

Table 2: Reagents for the Complete Reduction of Acid Anhydrides to Primary Alcohols

| Reducing Agent | Description |

| Lithium aluminum hydride (LiAlH₄) | A powerful and highly reactive reducing agent that effectively reduces acid anhydrides to primary alcohols. libretexts.orgmasterorganicchemistry.comlibretexts.orgvaia.com |

Cyclobutane (B1203170) Ring Reactivity and Associated Transformations

The inherent ring strain of the cyclobutane moiety in cyclobutanecarboxylic acid anhydride makes it susceptible to various ring-opening and rearrangement reactions, offering pathways to more complex molecular architectures.

Ring Opening Reactions and Subsequent Skeletal Rearrangements

The four-membered ring of cyclobutane derivatives can undergo ring-opening reactions under various conditions, often driven by the release of ring strain. elsevierpure.com These reactions can lead to the formation of linear or larger cyclic structures. While specific examples for cyclobutanecarboxylic acid anhydride are not abundant, the general principles of cyclobutane chemistry suggest that the anhydride or its derivatives can participate in such transformations. For instance, the ring opening of cyclobutenes, which can be derived from cyclobutane structures, has been extensively studied. elsevierpure.com Skeletal rearrangements of carbocations derived from cyclobutane systems are also known to occur, leading to the formation of cyclopentyl or other rearranged products.

Oxidative Decarboxylation Pathways Leading to Cyclobutene (B1205218) Formation

Oxidative decarboxylation is a chemical reaction in which a carboxyl group is removed from a molecule and replaced with an oxygen-containing functional group, often accompanied by the loss of carbon dioxide. wikipedia.org While direct oxidative decarboxylation of cyclobutanecarboxylic acid anhydride to cyclobutene is not a commonly cited reaction, related transformations provide insight into this possibility. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a known method to produce cyclobutanecarboxylic acid. wikipedia.org Furthermore, oxidative decarboxylation of carboxylic acids to generate radicals, which can then undergo further reactions, is a known process. youtube.com In principle, a derivative of cyclobutanecarboxylic acid could undergo an oxidative decarboxylation to form a cyclobutyl radical, which could then be oxidized to a cyclobutene.

Cycloaddition Reactions (e.g., Diels-Alder Reactivity of Cyclobutenones)

Cyclobutenones, which can be synthesized from cyclobutane precursors, are highly reactive dienophiles in Diels-Alder reactions. nih.govresearchgate.net The increased reactivity of cyclobutenone compared to cyclopentenone or cyclohexenone is attributed to its ring strain, which is released in the transition state of the cycloaddition. nih.gov This allows Diels-Alder reactions with cyclobutenones to proceed under milder conditions, often at room temperature. nih.gov

The resulting cycloadducts, which contain a strained cyclobutanone (B123998) moiety, can undergo subsequent regioselective ring expansions to produce cyclopentanones, lactones, and lactams that are otherwise difficult to access through direct Diels-Alder reactions. nih.gov The Diels-Alder reaction of cyclobutenones can be catalyzed by Lewis acids to improve yields and selectivity, especially with less reactive dienes. nih.gov Chiral catalysts can also be employed to achieve enantioselective Diels-Alder reactions. researchgate.net

Table 3: Comparison of Dienophile Reactivity in Diels-Alder Reactions

| Dienophile | Reactivity | Typical Reaction Conditions (uncatalyzed) |

| Cyclobutenone | Highly reactive due to ring strain. nih.govresearchgate.net | Room temperature with reactive dienes. nih.gov |

| Cyclopentenone | Less reactive than cyclobutenone. nih.gov | High temperatures (e.g., 150-250 °C). nih.gov |

| Cyclohexenone | Even less reactive than cyclopentenone. nih.gov | High temperatures (e.g., 180-250 °C). nih.gov |

Catalytic Transformations Involving Cyclobutane Anhydride Derivatives

Catalytic methods play a crucial role in the transformation of carboxylic acid derivatives, including anhydrides. While specific catalytic transformations of cyclobutanecarboxylic acid anhydride are not extensively documented, general catalytic reactions of anhydrides can be applied. For instance, the aminolysis of anhydrides to form amides can be catalyzed by bases. libretexts.org As mentioned previously, the reduction to aldehydes can be achieved through catalytic hydrosilylation. rsc.orgnih.gov

Furthermore, the cyclobutane ring itself can be subject to catalytic transformations. For example, cobalt-catalyzed reactions have been developed for the functionalization of cyclobutene scaffolds. researchgate.net These methods allow for the synthesis of highly substituted and enantioenriched cyclobutane derivatives. researchgate.net

Metal-Catalyzed Reactions and their Mechanistic Insights

Cyclobutanecarboxylic acid anhydride participates in a variety of metal-catalyzed transformations, primarily driven by the reactivity of the anhydride functional group and the unique strain of the cyclobutane ring. Transition metals like palladium and rhodium are particularly effective in catalyzing reactions such as cross-coupling, carbonylation, and ring-opening functionalizations.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely used for the activation of acid anhydrides. In the context of cyclobutanecarboxylic acid anhydride, palladium catalysis can facilitate cross-coupling reactions. The general mechanism often involves the oxidative addition of the palladium(0) catalyst to the anhydride C-O bond. DFT calculations on analogous anhydride systems suggest that the reaction pathway can lead to various products depending on the reaction partners and conditions. For instance, in cycloaddition reactions with alkynes, a Pd(0) complex can initiate the cycle, leading to intermediates that can undergo decarbonylation or decarboxylation. nih.govresearchgate.net

A proposed mechanistic cycle for a palladium-catalyzed reaction, such as a hydroaminocarbonylation, typically involves several key steps: catalyst activation, insertion of a reactant like an alkene or alkyne, CO insertion (if applicable), and a rate-determining nucleophilic attack. rsc.org The nature of the ligands, such as phosphines (e.g., PPh₃) or bidentate ligands (e.g., xantphos), plays a crucial role in determining the regioselectivity and efficiency of these transformations by influencing both steric and electronic properties of the catalytic complex. rsc.org While detailed studies on cyclobutanecarboxylic acid anhydride itself are specific, the principles from broader palladium catalysis provide a strong framework for predicting its reactivity. rsc.orgresearchgate.netnih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts offer a powerful tool for C-H and C-C bond functionalization, which is highly relevant for a strained molecule like cyclobutanecarboxylic acid anhydride. nih.gov Rhodium(II) catalysts, for example, can generate rhodium carbenes that participate in highly selective intermolecular C-H insertion reactions. nih.gov In reactions involving cyclobutane derivatives, the choice of rhodium catalyst can direct the reaction to achieve specific regio- and stereochemical outcomes, providing access to chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov

Furthermore, rhodium(I) catalysts are known to catalyze the ring-opening of cyclobutanones, forming esters and amides, which proceeds via cleavage of a carbon-carbon bond. globalauthorid.com This type of reactivity could potentially be extended to cyclobutanecarboxylic acid anhydride, where the anhydride moiety acts as an internal leaving group following a catalytic addition or ring-opening event. Rhodium-catalyzed cycloaddition reactions are also well-established for constructing complex polycyclic systems from strained small rings. nih.gov

Table 1: Overview of Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Mechanistic Features | Potential Products |

| Palladium (e.g., Pd(OAc)₂, Pd(0)/ligand) | Cross-coupling, Cycloaddition | Oxidative addition to anhydride C-O bond, migratory insertion, reductive elimination. nih.govresearchgate.net | Ketones, esters, amides, functionalized cyclobutanes |

| Rhodium (e.g., Rh₂(OAc)₄, Rh(I) complexes) | C-H Functionalization, Ring-Opening | C-H insertion by rhodium carbenes, β-carbon elimination, C-C bond cleavage. nih.govglobalauthorid.com | Substituted cyclobutanes, ring-opened esters/amides |

Organocatalytic Transformations and Stereochemical Control

Organocatalysis provides a complementary approach to metal catalysis, often offering mild reaction conditions and unique selectivity. For cyclobutanecarboxylic acid anhydride, organocatalytic strategies can be employed for asymmetric synthesis, leveraging the chirality of the catalyst to control the stereochemical outcome.

Desymmetrization of prochiral or meso compounds is a powerful application of organocatalysis. While direct examples with cyclobutanecarboxylic acid anhydride are not extensively detailed in the provided context, analogous transformations with other anhydrides, such as homophthalic anhydride, offer significant mechanistic insight. chemrxiv.org In these reactions, a chiral organocatalyst, often a tertiary amine or a thiourea-based catalyst, activates the anhydride.

The mechanism for an enantioselective reaction, such as a formal [4+2] cycloaddition of an imine with an anhydride, typically involves the formation of a hydrogen-bonded complex between the catalyst and the reactants. chemrxiv.org This complex orients the substrates for a stereocontrolled C-C bond formation. The origin of stereocontrol arises from the distinct energetic barriers of the transition states leading to the different stereoisomers. chemrxiv.org For instance, in a C(sp²)–H alkylation, detailed studies combining experiments and DFT calculations have shown that the rate- and enantioselectivity-determining step can be the elimination of a leaving group from a reversibly formed intermediate. chemrxiv.org The non-covalent interactions within the chiral pocket of the catalyst dictate the facial selectivity of the reaction.

In a potential organocatalytic reaction with cyclobutanecarboxylic acid anhydride, a chiral base could deprotonate a pro-nucleophile, which then adds to one of the carbonyl groups of the anhydride. The catalyst would control the enantioselectivity of this addition, leading to a chiral ring-opened product.

Table 2: Principles of Organocatalytic Transformations

| Catalyst Type | Reaction Type | Stereocontrol Mechanism | Potential Outcome |

| Chiral Tertiary Amines (e.g., Quinuclidine-based) | Desymmetrization, Acylation | Formation of chiral acylammonium intermediates or hydrogen-bonded complexes. | Enantioenriched ring-opened products (acids, esters, amides) |

| Chiral Thiourea Catalysts | Asymmetric Addition | Dual hydrogen bonding to activate the anhydride and position the nucleophile. chemrxiv.org | Stereoselective C-C or C-X bond formation. |

Advanced Spectroscopic and Computational Analysis in Cyclobutanecarboxylic Acid Anhydride Research

Spectroscopic Characterization Techniques for Anhydrides and Derivatives

Spectroscopic methods are fundamental in elucidating the structure and bonding of cyclobutanecarboxylic acid anhydride (B1165640) and related compounds. Infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry each offer unique insights into the molecule's architecture.

Infrared (IR) Spectroscopy for Carbonyl Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule, with the carbonyl (C=O) stretch being particularly informative for anhydrides. Cyclobutanecarboxylic acid anhydride, like other acid anhydrides, exhibits two distinct C=O stretching bands due to symmetric and asymmetric vibrations of the two carbonyl groups connected by an oxygen atom. spectroscopyonline.com

For acyclic anhydrides, the asymmetric stretching band typically appears at a higher frequency (around 1820 cm⁻¹) and is stronger than the symmetric stretching band (around 1750 cm⁻¹). libretexts.org The separation between these two bands is approximately 60 ± 30 cm⁻¹. libretexts.org In contrast, cyclic anhydrides also show two carbonyl stretching absorptions, but the lower frequency band is the strongest. libretexts.org The incorporation of the carbonyl group into a strained ring, such as a four-membered ring, raises the stretching frequency by 50 to 60 cm⁻¹. msu.edu

The reactivity of carboxylic acid derivatives is correlated with their carbonyl stretching frequencies. Highly reactive compounds like acid anhydrides absorb at significantly higher frequencies than less reactive derivatives such as amides. libretexts.orgmsu.edu

Table 1: Characteristic IR Frequencies for Carbonyl Stretching in Anhydrides

| Anhydride Type | Symmetric C=O Stretch (cm⁻¹) | Asymmetric C=O Stretch (cm⁻¹) |

| Acyclic Saturated | 1750 | 1820 |

| Cyclic Saturated (5-membered ring) | 1785 | 1865 |

| Cyclic Saturated (6-membered ring) | 1750 | 1820 |

| Cyclic Unsaturated | 1760 - 1780 | 1840 - 1860 |

This table is interactive. Click on the headers to sort the data.

In addition to the carbonyl stretches, the C-O-C stretching vibrations in open-chain and cyclic anhydrides appear in the range of 1050-1170 cm⁻¹ and 1175-1300 cm⁻¹, respectively. spcmc.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. In the ¹H NMR spectrum of compounds related to cyclobutanecarboxylic acid anhydride, protons on the carbon atoms adjacent to the carbonyl group are deshielded and typically absorb around 2.0-2.5 ppm. libretexts.org For cyclobutanecarboxylic acid itself, the proton on the carbon bearing the carboxyl group (α-proton) shows a signal around 3.179 ppm, while the other ring protons appear between 1.92 and 2.32 ppm. chemicalbook.com

In ¹³C NMR spectroscopy, the carbonyl carbons of carboxylic acid derivatives are significantly deshielded, appearing in the 160-180 ppm range. libretexts.org This is due to the electronegativity of the adjacent oxygen atoms. However, they are less deshielded than the carbonyl carbons of aldehydes and ketones (180-220 ppm) because of the electron-donating effect of the anhydride oxygen. libretexts.org

For symmetrical anhydrides, the molecule's symmetry results in chemically equivalent protons and carbons on either side of the central oxygen, simplifying the NMR spectra. libretexts.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For many carboxylic acid derivatives, the base peak in the mass spectrum arises from the cleavage of the C-Y bond (where Y is the leaving group) to form a stable acylium ion (R-CO⁺). libretexts.org

In the case of anhydrides, the molecular ion peak may be observed. A key fragmentation pathway involves the loss of an acyloxy group to form an acylium ion. For cyclobutanecarboxylic anhydride, this would correspond to the formation of the cyclobutanecarbonyl cation. Other potential fragmentations can involve the loss of CO and CO₂. While specific fragmentation data for cyclobutanecarboxylic acid anhydride is not detailed in the provided search results, general principles for cyclic ketones and carboxylic acids can be informative. For instance, cyclic ketones can undergo fragmentation with the loss of CO. miamioh.edu Carboxylic acids often show peaks corresponding to the loss of OH (M-17) and COOH (M-45). libretexts.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules like cyclobutanecarboxylic acid anhydride.

Mechanistic Investigations via Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate reaction mechanisms involving anhydrides. mdpi.comnih.gov These studies can elucidate the energetics of different reaction pathways, identify transition states, and provide insights into the electronic structure of intermediates. For example, DFT studies have been used to understand the reactivity of cyclic anhydrides towards various nucleophiles, confirming the structures of the resulting products. mdpi.comnih.gov Such calculations can also help in understanding the origins of selectivity in reactions. acs.org

Prediction of Reactivity and Selectivity Profiles in Synthetic Pathways

Theoretical studies can predict the reactivity and selectivity of cyclobutanecarboxylic acid anhydride in various synthetic transformations. By calculating properties like Fukui functions, which describe the electron density distribution, researchers can predict the most likely sites for nucleophilic or electrophilic attack. nih.gov This allows for a rational approach to designing synthetic routes and optimizing reaction conditions. For instance, computational models can help explain unexpected selectivity, such as the preference for certain epimerizations under specific basic conditions. acs.org These predictive capabilities are invaluable in modern organic synthesis for minimizing side reactions and improving yields. acs.org

Conformational Analysis and Strain Energy Calculations of the Cyclobutane (B1203170) Ring

The puckered nature of the cyclobutane ring is a fundamental concept in the conformational analysis of cyclobutanecarboxylic acid anhydride. Unlike the planar representation often used in two-dimensional drawings, the cyclobutane ring adopts a non-planar, puckered conformation to alleviate torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. This puckering, however, comes at the cost of increased angle strain, as the internal C-C-C bond angles are forced to be less than the ideal 90° of a planar square. The equilibrium between these opposing strain factors dictates the precise geometry of the cyclobutane ring.

The fusion of the anhydride group in cyclobutanecarboxylic acid anhydride is expected to influence the puckering of the cyclobutane rings. The anhydride linkage itself introduces geometric constraints that can either enhance or reduce the degree of puckering compared to the unsubstituted cyclobutane. The balance between angle strain and torsional strain is key to the molecule's stability. nih.gov While a planar cyclobutane ring would have 90° bond angles, the puckered conformation leads to smaller C-C-C angles. youtube.com The total strain energy in cyclobutane is significant, calculated to be around 26.3 kcal/mol, which is a combination of angle strain and torsional strain. nih.gov

Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for investigating the conformational preferences and strain energies of complex molecules like cyclobutanecarboxylic acid anhydride. chemrxiv.orgrsc.org Although specific computational studies on cyclobutanecarboxylic acid anhydride are not extensively reported in the literature, the principles derived from studies on cyclobutane and other cyclic anhydrides can be applied. For instance, theoretical studies on the iminolysis of succinic anhydride have demonstrated the utility of DFT in elucidating the conformational aspects of cyclic anhydride reactions. researchgate.netnih.gov

The table below summarizes key computational data for the parent cyclobutane molecule, which serves as a foundational reference for understanding the cyclobutane moieties within cyclobutanecarboxylic acid anhydride.

| Parameter | Value | Method of Determination |

| Puckering Angle (θ) | 29.68° | CCSD(T)/aug-cc-pVTZ nih.gov |

| C-C Bond Length | 1.554 Å | CCSD(T)/aug-cc-pVTZ nih.gov |

| C-C-C Bond Angle (Φ) | 88.1° | CCSD(T)/aug-cc-pVTZ nih.gov |

| Total Strain Energy | ~26.3 kcal/mol | Heat of Combustion nih.gov |

| Puckering Barrier | ~498 cm⁻¹ | CCSD(T)/cc-pV5Z nih.gov |

This table presents data for the unsubstituted cyclobutane molecule as a reference for the cyclobutane rings in cyclobutanecarboxylic acid anhydride.

The strain energy of the cyclobutane rings in cyclobutanecarboxylic acid anhydride is a critical factor in its chemical reactivity. The inherent strain in the four-membered ring can be harnessed in synthetic applications, as the release of this strain can provide a thermodynamic driving force for ring-opening reactions. The specific conformation adopted by the cyclobutane rings will directly impact the accessibility of the bonds and the stereochemical outcome of such reactions.

Applications of Cyclobutanecarboxylic Acid Anhydride in Synthetic Organic Chemistry and Materials Science

Building Blocks for Complex Organic Molecules

The inherent ring strain and functionality of cyclobutanecarboxylic acid anhydride (B1165640) make it an attractive starting point for constructing intricate molecular architectures. Its ability to introduce the cyclobutane (B1203170) moiety is particularly significant in medicinal chemistry and natural product synthesis.

Synthesis of Biologically Relevant Frameworks (e.g., Unnatural Amino Acids, Peptidomimetics)

Cyclobutanecarboxylic acid and its derivatives are crucial reagents for creating monosubstituted cyclobutane structures found in biologically active compounds and approved drugs. georganics.sk The cyclobutane ring serves as a conformationally restricted element in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov By incorporating this rigid scaffold, chemists can control the three-dimensional shape of a molecule, which is often critical for its biological activity.

The synthesis of unnatural amino acids containing a cyclobutane ring is an area of significant interest. nih.gov For example, 2-(aminomethyl)cyclobutanecarboxylic acids have been synthesized as conformationally restricted analogues of γ-aminobutyric acid (GABA), an important neurotransmitter. psu.edu These syntheses often involve the reaction of a cyclobutane derivative, which can be sourced from the corresponding anhydride, with nitrogen-containing nucleophiles. psu.edu

Precursors for Natural Product Synthesis

The cyclobutane motif is present in a variety of natural products, and cyclobutanecarboxylic acid anhydride serves as a key precursor for introducing this structural unit. Cyclic imides, which can be readily synthesized from cyclic anhydrides, are important building blocks for natural products and drugs. beilstein-journals.org The synthesis of vernakalant, a drug for the treatment of atrial fibrillation, for instance, involves the formation of a succinimide (B58015) from an anhydride, demonstrating a synthetic strategy applicable to cyclobutane systems. beilstein-journals.org

Furthermore, the parent compound, cyclobutanecarboxylic acid, is a versatile starting material for producing various monosubstituted cyclobutane derivatives used in the synthesis of complex molecules like boceprevir. georganics.sk

Construction of Diverse Heterocyclic Systems (e.g., Cyclic Imides, Lactones)

Cyclobutanecarboxylic acid anhydride is a versatile precursor for a range of heterocyclic compounds, most notably cyclic imides and lactones.

Cyclic Imides: The reaction of cyclic anhydrides with primary amines is a fundamental method for constructing cyclic imides. beilstein-journals.orggoogle.com This transformation typically proceeds through an intermediate amic acid, which then undergoes dehydrative cyclization. nih.gov Various methods have been developed to facilitate this process, including using catalysts like niobic acid (Nb₂O₅), which is a water-tolerant Lewis acid, allowing for the direct reaction between the anhydride and an amine. researchgate.net Other protocols utilize reagents like ammonium (B1175870) persulfate–dimethyl sulfoxide (B87167) (APS–DMSO) for a one-pot synthesis from cyclic anhydrides and primary amines. beilstein-journals.org

Table 1: Synthesis of Cyclic Imides from Cyclic Anhydrides

| Anhydride Type | Amine | Reagents/Conditions | Product | Reference |

| Cyclic Anhydride | Primary Amine | 1. Formation of amic acid. 2. Acetic anhydride, sodium acetate (B1210297) | Cyclic Imide | beilstein-journals.org |

| Cyclic Anhydride | Aniline | Nb₂O₅ (catalyst) | N-phenylsuccinimide | researchgate.net |

| Cyclic Anhydride | Primary Amine | Ammonium persulfate–dimethyl sulfoxide (APS–DMSO), 100°C | Cyclic Imide | beilstein-journals.org |

| Dicarboxylic Acid Anhydride | Urea Derivative | High boiling solvent (e.g., sulfolane) | Dicarboxylic Acid Imide | google.com |

Lactones: γ-Lactones are another important class of heterocyclic compounds accessible from cyclobutane precursors. acs.org These structures are found in numerous natural products and pharmaceuticals. acs.org The synthesis can be achieved through various methods, including the palladium-catalyzed γ-C(sp³)–H lactonization of aliphatic carboxylic acids. acs.org While direct conversion from the anhydride is less common, it can be readily hydrolyzed to the corresponding dicarboxylic acid, which then serves as the substrate for lactonization. orgsyn.orgchemicalbook.com Another approach involves the copper-catalyzed oxidative [3+2] cycloaddition of alkenes with anhydrides to yield γ-lactones. organic-chemistry.org

Polymer Chemistry and Advanced Materials

The reactivity of the anhydride group makes cyclobutanecarboxylic acid anhydride and its derivatives valuable monomers and additives in the synthesis of polymers and advanced materials.

Monomers for Polymerization Reactions (e.g., Polyimides, Polyesters)

Polyimides: Polyimides are high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. google.com They are generally synthesized by the reaction of a dianhydride with a diamine. google.com While aromatic dianhydrides are common, the use of aliphatic tetracarboxylic dianhydrides, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride, can produce polyimides with improved transparency, although sometimes with lower heat resistance. google.com The polycondensation reaction first forms a polyamic acid, which is then cyclized through dehydration to yield the final polyimide. google.com

Polyesters: Cyclic anhydrides are sustainable monomers for polyester (B1180765) synthesis and can be produced from the dehydration of biorenewable dicarboxylic acids. nih.gov Alkyd resins, a type of polyester, are made by heating polyols with dicarboxylic acids or their anhydrides. youtube.com The incorporation of cyclobutane-based monomers, derived from the corresponding acids or anhydrides, into polyester chains can lead to novel materials with desirable thermal and mechanical properties. rsc.org For example, polyesters synthesized from a semi-rigid cyclobutane-containing diol have shown glass transition temperatures ranging from 33 to 114 °C and decomposition temperatures from 381 to 424 °C. rsc.org

Table 2: Properties of Polyesters with Cyclobutane Monomers

| Monomer | Co-monomer(s) | Polymer Type | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |

| trans-1,3-cyclobutane dimethanol (CBDO-1) | Various diacids | Polyester | 33 to 114 °C | 381 to 424 °C | rsc.org |

Cross-linking Agents and Curing Applications (e.g., Epoxy and Alkyd Resins)

Carboxylic acid anhydrides are widely used as curing agents (hardeners) for epoxy resins, particularly in applications requiring high performance, such as electrical insulation and composites. google.compolymerinnovationblog.comappliedpoleramic.com The anhydride ring reacts with hydroxyl groups on the epoxy resin backbone to form an ester and a carboxylic acid. This newly formed acid group then reacts with an epoxide group, creating a cross-linked, three-dimensional network. tri-iso.com

This cross-linking process results in materials with several advantages:

High Thermal Resistance: The resulting polymers often exhibit a high glass transition temperature (Tg). polymerinnovationblog.com

Excellent Chemical Resistance: The cured epoxy is robust and resistant to chemical attack. polymerinnovationblog.com

Long Pot Life: The reaction between the epoxy and anhydride is often slow at room temperature, allowing for a long working time before the resin hardens. polymerinnovationblog.com Accelerators are typically added to achieve reasonable curing times at elevated temperatures. google.com

Low Shrinkage and Exotherm: The curing reaction proceeds with minimal shrinkage and a low heat release, which is beneficial for producing large or precise parts. polymerinnovationblog.comappliedpoleramic.com

Cycloaliphatic anhydrides are particularly useful for curing cycloaliphatic epoxy resins, which are less reactive with more common amine-based curing agents. google.com Their use leads to cured systems with excellent electrical properties and stability, making them suitable for encapsulating electronic components. tri-iso.comyoutube.com In addition to epoxy resins, these anhydrides are also used as ingredients in alkyd resins. youtube.com

Design of Functional Polymeric Materials with Tuned Properties

The incorporation of the cyclobutane motif can significantly influence the thermal and mechanical properties of the resulting polymers. For instance, the semi-rigid nature of the cyclobutane ring, which is distinct from the more rigid aromatic rings or flexible aliphatic chains, can be used to control the polymer's flexibility and thermal stability. nih.gov Research has demonstrated the synthesis of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer, highlighting the potential for creating safer and high-performance materials. nih.gov

Furthermore, derivatives of cyclobutanedicarboxylic acid can be synthesized with specific functionalities. For example, the presence of carbon-carbon double bonds within the cyclobutane-containing monomer provides sites for further derivatization, which can be used to alter the characteristics of the resulting polymers. nih.gov This allows for the design of polymers with tailored properties such as degradability and chemical recyclability. nih.govrsc.org The thermal cleavability of certain cyclobutane rings in polyesters offers a pathway for creating recyclable materials, contributing to a circular materials economy. und.edunih.gov

The table below summarizes the impact of incorporating cyclobutane moieties on polymer properties.

| Polymer Type | Cyclobutane-Containing Monomer | Effect on Polymer Properties | Reference |

| Polyesters | Semi-rigid cyclobutanediol | Increased thermal stability, BPA-free | nih.gov |

| Polyesters | Thermocleavable cyclobutane diacid | Potential for thermal recyclability | und.edu |

| Various | 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) | Degradability, chemical recyclability | nih.govrsc.org |

| Polyamides, Polyesters | Incarvillateine (a cyclobutane dicarboxylic acid) | Bio-based, potential for varied applications | und.edu |

Role in Green Chemistry and Sustainable Synthesis

Cyclobutanecarboxylic acid anhydride and its precursors are gaining attention in the field of green chemistry due to the potential for their synthesis from renewable resources and through more environmentally friendly processes.

Utilization of Biomass-Derived Feedstocks for Anhydride Synthesis

A significant advancement in sustainable chemistry is the synthesis of cyclobutane-containing compounds from biomass-derived feedstocks. researchgate.net For example, sorbic acid, which can be obtained from the biorenewable molecule triacetic acid lactone, can be dimerized via a clean and efficient [2+2] photocycloaddition to form a cyclobutane-containing diacid building block. nih.gov This photoreaction can be performed using energy-efficient light sources, further enhancing its green credentials. nih.gov

Similarly, other biomass-sourced platform chemicals like furfural (B47365) and malonic acid can be utilized to synthesize cyclobutane dicarboxylic acids. researchgate.net Hydroxycinnamic acid derivatives, obtainable from the biopolymer lignin, also serve as precursors for cyclobutane dicarboxylic acids. und.edu These approaches offer a renewable alternative to petrochemical-based routes for producing monomers for various materials. und.edursc.org The use of biomass not only reduces reliance on fossil fuels but also provides a pathway to carbon-neutral monomers. rsc.org

The table below presents examples of biomass-derived feedstocks for cyclobutane-containing building blocks.

| Biomass-Derived Feedstock | Resulting Cyclobutane Building Block | Potential Applications | Reference |

| Sorbic Acid (from triacetic acid lactone) | Cyclobutane-containing diacid (CBDA-3) | Polymer synthesis | nih.gov |

| Furfural and Malonic Acid | rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) | Coordination polymers | researchgate.net |

| Hydroxycinnamic Acids (from lignin) | Cyclobutane dicarboxylic acids (CBDAs) | Polymers, pharmaceuticals, cosmetics | und.edu |

Development of Environmentally Benign and Cost-Effective Synthetic Protocols

Efforts are being made to develop more sustainable and economical methods for the synthesis of cyclic anhydrides, including cyclobutanecarboxylic acid anhydride. Traditional methods often involve harsh reagents and conditions. nih.gov

Modern approaches focus on catalysis and milder reaction conditions. For instance, efficient, high-yielding routes to cyclic anhydrides from dicarboxylic acids have been developed using catalysts prepared from inexpensive and robust materials like MgCl2 or reusable heterogeneous Lewis acid catalysts such as Nb2O5∙nH2O. researchgate.net These methods operate under mild conditions and offer high selectivity. researchgate.net Another innovative and environmentally friendly approach is the electrochemical synthesis of carboxylic anhydrides from carboxylic acids. This method avoids the need for dehydrating agents and utilizes inexpensive, eco-friendly electrode materials like graphite (B72142) and stainless steel in a redox-neutral reaction. researchgate.net

Furthermore, one-pot procedures are being explored to maximize efficiency, reduce waste, and improve the cost-effectiveness of anhydride synthesis. researchgate.net These processes integrate multiple catalytic steps without the need for intermediate purification, aligning with the principles of green chemistry. researchgate.net The development of metal-free synthesis routes, such as using trichloroisocyanuric acid as an oxidant or employing a TPPO/(COCl)2 system, also contributes to safer and more sustainable production of anhydrides. nih.govresearchgate.net

The following table summarizes various synthetic protocols for anhydrides with a focus on their environmental and cost-effectiveness.

| Synthetic Protocol | Key Features | Advantages | Reference |

| MgCl2 and dialkyl dicarbonates catalysis | In situ catalyst preparation, mild conditions | High yield, high selectivity, robust, cheap | researchgate.net |

| Nb2O5∙nH2O heterogeneous catalysis | Reusable Lewis acid catalyst | Direct intermolecular dehydration, high yield | researchgate.net |

| Electrochemical synthesis | No dehydrating agent, graphite/steel electrodes | Redox-neutral, eco-friendly materials | researchgate.net |

| TPPO/(COCl)2 system | Room temperature, short reaction time | Safe, simple operation, low cost | nih.gov |

Future Research Trajectories and Emerging Trends

Novel Synthetic Methodologies for Cyclobutane (B1203170) Anhydrides

The development of new and improved methods for synthesizing cyclobutane anhydrides is a primary focus of current research. These efforts are geared towards achieving greater control over the three-dimensional arrangement of atoms (stereochemistry) and employing more environmentally friendly and efficient catalytic processes.

The synthesis of specific stereoisomers of cyclobutane derivatives is crucial as different arrangements of atoms can lead to vastly different biological activities and material properties. chemistryviews.orgacs.org Chiral cyclobutanes are important components of many natural products and biologically active molecules. acs.org Consequently, significant research is directed towards catalytic enantioselective [2+2] cycloadditions, which provide access to a wide array of enantiomerically enriched compounds. acs.orgnih.gov

One notable advancement is the use of visible-light-induced asymmetric [2+2] cycloadditions. chemistryviews.org Researchers have developed a cascade reaction involving an Iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition to produce enantioenriched cyclobutane derivatives. chemistryviews.orgacs.org This method is advantageous as it does not require directing groups and is operationally simple. chemistryviews.orgacs.org Another strategy involves the stereoselective intermolecular [2+2] photocycloaddition of maleic anhydride (B1165640) with alcohols to create trifunctionalized cyclobutanes with controlled stereochemistry. nih.gov

The table below summarizes key findings in the development of stereoselective synthetic routes for cyclobutane derivatives.

| Method | Key Features | Catalysts/Reagents | Stereoselectivity | Reference |

| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | Directing-group-free, operationally simple | [Ir(cod)Cl]2, chiral phosphoramidite (B1245037) ligand, Ir(dFppy)3 (photosensitizer) | Good diastereoselectivities, excellent enantioselectivities | chemistryviews.orgacs.org |

| Intermolecular [2+2] Photocycloaddition | Access to 1,2,3-trifunctionalized cyclobutanes | Photosensitizer, maleic anhydride, allyl or propargyl alcohol | Stereocontrolled and regiocontrolled | nih.gov |

| Titanium-Mediated Cyclopropanation and Pinacol-Type Rearrangement | Sequential reaction for 2-substituted cyclobutanones | Titanium complexes | Enantioselective | nih.gov |

| Cobalt-Catalyzed [2+2] Cycloaddition | Broadly applicable to various alkynes and alkenyl derivatives | Cobalt catalysts with readily synthesized ligands | High enantioselectivities (86–97% ee) | nih.gov |

The search for sustainable and efficient catalytic systems for the synthesis of anhydrides is a significant trend. Traditional methods often rely on harsh reagents and produce substantial waste. acs.org Modern approaches focus on using earth-abundant metals, light-mediated processes, and catalytic systems that operate under mild conditions.

Recent research has demonstrated the synthesis of symmetric aliphatic anhydrides through a light-mediated, copper-catalyzed carbonylation of alkyl halides, which avoids precious metal additives. organic-chemistry.org Another innovative approach involves the use of a triphenylphosphine (B44618) oxide/(COCl)2 system for the rapid and efficient synthesis of symmetric and cyclic anhydrides from carboxylic acids under mild conditions. acs.org Furthermore, palladium catalysis is being explored for the production of aliphatic anhydrides from alkenes, carboxylic acids, and carbon monoxide, with efforts to maintain high catalyst activity. acs.org The development of sustainable catalysts, such as those based on ruthenium and palladium with N-heterocyclic carbene ligands, is also a key area of research. nih.gov

The following table highlights some novel and sustainable catalytic systems for anhydride formation.

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Light-mediated Copper Catalysis | Carbonylation of alkyl halides | Avoids precious metals, heterogeneous catalyst | organic-chemistry.org |

| Triphenylphosphine oxide/(COCl)2 | Dehydration of carboxylic acids | Mild and neutral conditions, high yield, short reaction time | acs.org |

| Palladium Catalysis | Carbonylation of alkenes | Low catalyst loadings | acs.org |

| Iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate | Ring-opening of epoxides with carboxylic acids | Halide-free, environmentally benign, non-toxic | rsc.org |

| N-Heterocyclic Carbene (NHC) Organocatalysis | Various reactions including anhydride activation | Metal-free, mild conditions | nih.gov |

Expanded Scope of Reactivity and Mechanistic Understanding

Beyond developing new synthetic methods, researchers are also focused on discovering new reactions of cyclobutane anhydrides and gaining a deeper understanding of the mechanisms that govern their reactivity and stereochemical outcomes.

The inherent ring strain of cyclobutane systems makes them amenable to a variety of unique chemical transformations. nih.gov Research in this area aims to uncover novel reaction pathways that can lead to complex and valuable molecular architectures. For instance, cyclobutane-containing carboxylic anhydrides derived from biomass have shown a unique balance of stability and reactivity due to the fusion of the cyclobutane ring to the cyclic anhydride. researchgate.net